3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid
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Overview
Description
3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.
Hydrolysis: The resulting product is then hydrolyzed under acidic conditions to yield the desired hydroxypropanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential analgesic and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of agrochemicals and materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The hydroxypropanoic acid moiety may also play a role in modulating the compound’s activity by participating in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares the chloro and trifluoromethyl groups but has a piperidinol moiety instead of a hydroxypropanoic acid.
4-Chloro-3-(trifluoromethyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a hydroxypropanoic acid.
Uniqueness
3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups enhances its stability and binding affinity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C10H8ClF3O3 |
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Molecular Weight |
268.61 g/mol |
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H8ClF3O3/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3,8,15H,4H2,(H,16,17) |
InChI Key |
QAICOPSDGRKKAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)C(F)(F)F)Cl |
Origin of Product |
United States |
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